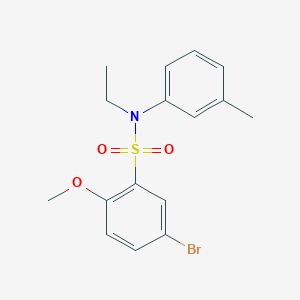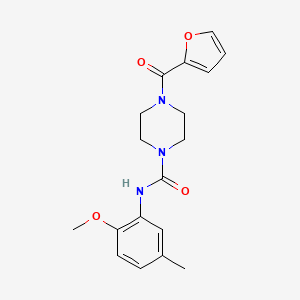![molecular formula C14H13Cl3N2 B7546911 N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine, also known as TPA023, is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. GABA-A receptors are ionotropic receptors that are widely distributed in the central nervous system. They are responsible for mediating the inhibitory effects of GABA, the main inhibitory neurotransmitter in the brain. N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine enhances the activity of GABA-A receptors containing α2 and α3 subunits, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine has been shown to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. It has also been shown to reduce alcohol consumption in animal models of alcohol dependence. N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine has been investigated for its potential use in the treatment of anxiety disorders, sleep disorders, and alcohol dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine is its selectivity for GABA-A receptors containing α2 and α3 subunits. This selectivity allows for more targeted effects on inhibitory neurotransmission, reducing the potential for unwanted side effects. However, one limitation of N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
For the research on N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine include investigating its potential use in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research could focus on developing more stable and longer-acting analogs of N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine, as well as investigating its potential for use in combination with other medications.
Métodos De Síntesis
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine can be synthesized using a multi-step process involving the reaction of 4-chloropyridine with 4-methylbenzylmagnesium chloride, followed by the reaction of the resulting intermediate with trichloroacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonia in the presence of a catalytic amount of palladium on carbon.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine has also been investigated for its potential use in the treatment of alcohol dependence, anxiety disorders, and sleep disorders.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2/c1-10-2-4-11(5-3-10)13(14(15,16)17)19-12-6-8-18-9-7-12/h2-9,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUVINGZJOIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)




![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)